Inhibidor de Aurora A I

Descripción general

Descripción

El Inhibidor de Aurora A I es un inhibidor potente y selectivo de la quinasa Aurora A, una quinasa serina/treonina crucial para los procesos de división celular como la maduración del centrosoma, el ensamblaje del huso y la salida mitótica . La quinasa Aurora A se sobreexpresa en varios tipos de cáncer, lo que la convierte en un objetivo significativo para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

El Inhibidor de Aurora A I tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Inhibidor de Aurora A I ejerce sus efectos uniéndose al sitio activo de la quinasa Aurora A, inhibiendo así su actividad quinasa. Esta inhibición interrumpe la fosforilación de sustratos clave involucrados en la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la regulación de la maduración del centrosoma, el ensamblaje del huso y la salida mitótica .

Análisis Bioquímico

Biochemical Properties

Aurora A Inhibitor I plays a significant role in biochemical reactions, particularly those involving Aurora A kinase . Aurora A kinase is a serine/threonine kinase that is involved in cell cycle regulation . The inhibitor binds to Aurora A kinase, reducing its activity and thereby influencing the progression of the cell cycle . The interaction between Aurora A Inhibitor I and Aurora A kinase is highly selective, which allows for targeted inhibition of this enzyme .

Cellular Effects

The effects of Aurora A Inhibitor I on cells are primarily related to its impact on cell cycle progression . By inhibiting Aurora A kinase, the compound can disrupt normal cell cycle progression, leading to a variety of cellular effects . These effects can include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism . The specific effects can vary depending on the cell type and the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of Aurora A Inhibitor I involves binding to Aurora A kinase and inhibiting its activity . This binding can lead to changes in gene expression and alterations in various cellular processes . The inhibitor’s high selectivity for Aurora A over Aurora B allows it to specifically target this kinase, leading to more targeted and specific effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aurora A Inhibitor I can change over time . This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of Aurora A Inhibitor I can vary with different dosages in animal models . This can include threshold effects observed at lower dosages, as well as potential toxic or adverse effects at higher dosages . The specific dosage effects can depend on the specific animal model and the experimental conditions .

Metabolic Pathways

Aurora A Inhibitor I is involved in metabolic pathways related to the function of Aurora A kinase . This can include interactions with various enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels . The specific metabolic pathways involved can depend on the cellular context and the specific functions of Aurora A kinase .

Transport and Distribution

Within cells and tissues, Aurora A Inhibitor I is transported and distributed in a manner that allows it to effectively inhibit Aurora A kinase . This can involve interactions with various transporters or binding proteins, as well as potential effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of Aurora A Inhibitor I can influence its activity and function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles . The specific subcellular localization can depend on the cellular context and the specific properties of the compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Inhibidor de Aurora A I implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas y las condiciones de reacción específicas suelen ser propietarias y se detallan en la literatura química especializada .

Métodos de Producción Industrial: Los métodos de producción industrial para el this compound suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir la síntesis de flujo continuo y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Inhibidor de Aurora A I se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo .

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Comparación Con Compuestos Similares

El Inhibidor de Aurora A I es único por su alta selectividad y potencia para la quinasa Aurora A en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Alisertib: Otro inhibidor selectivo de la quinasa Aurora A con aplicaciones clínicas.

MK-0457 (VX-680, tozasertib): Un inhibidor pan-Aurora con actividad contra las quinasas Aurora A, B y C.

CCT129202: Un inhibidor de la actividad de la quinasa Aurora, estructuralmente novedoso, de imidazopiridina.

El this compound destaca por su orientación específica a la quinasa Aurora A, lo que lo convierte en una herramienta valiosa en la investigación y la terapia contra el cáncer .

Propiedades

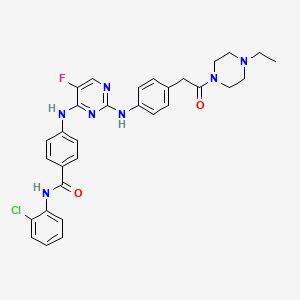

IUPAC Name |

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZPIFQAYJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657630 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158838-45-9 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158838-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

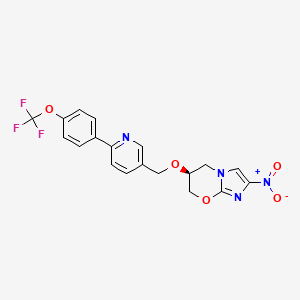

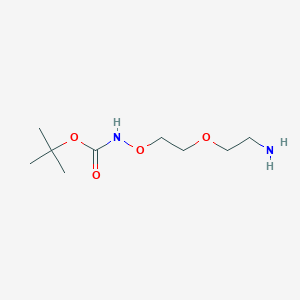

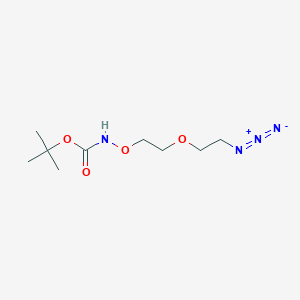

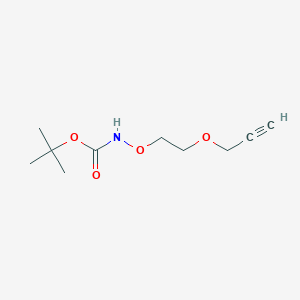

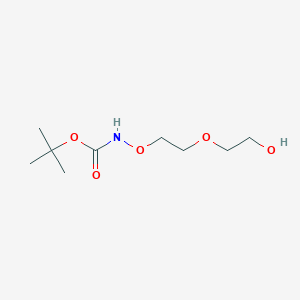

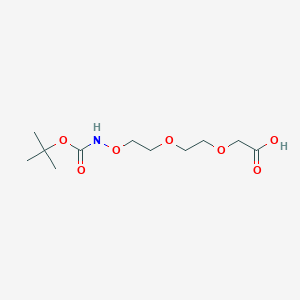

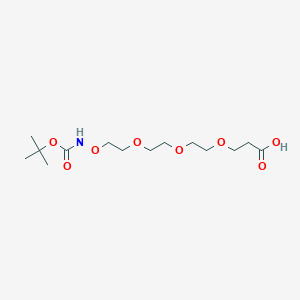

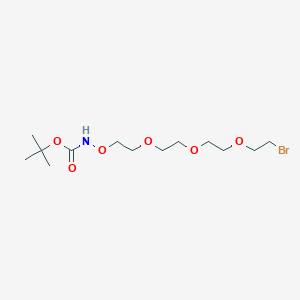

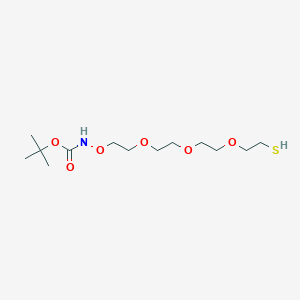

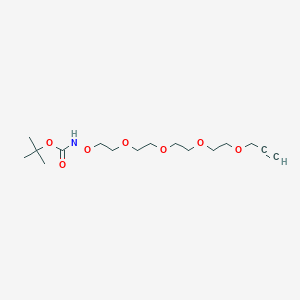

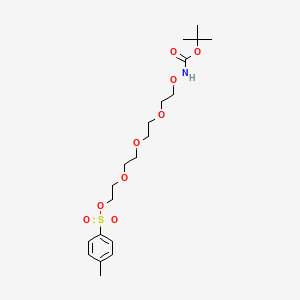

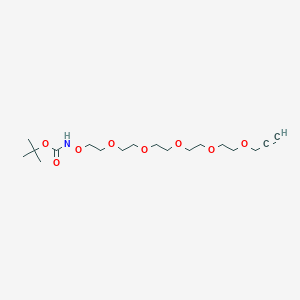

Feasible Synthetic Routes

Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?

A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].

Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?

A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.

Q3: Has the interaction between Aurora kinase A and other proteins been investigated?

A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.

Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?

A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.